molecular formula C17H12N2O3 B3023516 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid CAS No. 82231-91-2

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B3023516
CAS RN: 82231-91-2
M. Wt: 292.29 g/mol
InChI Key: OFQZCIUBHVXWOR-UHFFFAOYSA-N
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Description

“3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid” is a chemical compound with the molecular weight of 292.29 . It is also known as "ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate" .


Synthesis Analysis

The synthesis of this compound has been achieved primarily by the addition of hydrazine or its derivative to an appropriate 1,4-diketones and 1,4-ketoacids . A recent method involves the use of CCSO nano catalyst in a solvent-free condition . This method offers a highly convergent, inexpensive, and functionality-tolerable procedure for rapid access to important pyridazine compounds in good yields .


Molecular Structure Analysis

The IUPAC name of this compound is 3-hydroxy-5,6-diphenyl-4-pyridazinecarboxylic acid . The InChI code is 1S/C17H12N2O3/c20-16-14 (17 (21)22)13 (11-7-3-1-4-8-11)15 (18-19-16)12-9-5-2-6-10-12/h1-10H, (H,19,20) (H,21,22) .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with the synthesis of substituted pyridazines from substituted benzil and cyano acetylhydrazide . The uniqueness of the reaction is its very short time (24 min) and high yields (90-95%) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not mentioned in the available resources.

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid exhibits potential as a scaffold for designing novel drugs. Researchers explore its derivatives to develop compounds with improved pharmacological properties. Its structural features may allow for interactions with specific biological targets, making it valuable in drug discovery .

Anticancer Agents

The compound’s aromatic rings and carboxylic acid functionality make it an interesting candidate for anticancer research. Scientists investigate its cytotoxic effects on cancer cell lines and explore modifications to enhance its selectivity and efficacy against tumors .

Metal Coordination Complexes

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid can act as a ligand in metal coordination chemistry. Researchers synthesize metal complexes by coordinating it with transition metals like copper, palladium, or platinum. These complexes may exhibit unique properties, such as catalytic activity or luminescence .

Photophysical Studies

The compound’s π-conjugated system contributes to its photophysical properties. Scientists investigate its absorption and emission spectra, fluorescence behavior, and excited-state dynamics. Such studies provide insights into its potential applications in optoelectronic devices or sensors .

Materials Science

Researchers explore the compound’s solid-state properties for materials applications. Its crystal structure, solubility, and thermal stability are relevant factors. It may find use in organic electronics, polymers, or as a building block for functional materials .

Analytical Chemistry

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid can serve as a reagent for detecting sodium ions. Its unique chemical properties allow for selective interactions with specific analytes. Researchers develop methods for qualitative and quantitative analysis using this compound .

Future Directions

The future directions for this compound could involve further exploration of its biological and pharmacological activities . There is also a need for developing a milder and safer solvent-free procedure for the synthesis of substituted pyridazines .

properties

IUPAC Name

6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-14(17(21)22)13(11-7-3-1-4-8-11)15(18-19-16)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQZCIUBHVXWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352735
Record name F3099-5022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid

CAS RN

82231-91-2
Record name F3099-5022
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 grams (0.183 mole) of the product of Example 1 was reacted with a mixture of 250 mls of conc. sulfuric acid and 50 mls of distilled water. This solution was heated to 150° C. for 6 hours, cooled and the mixture poured into ice. The precipitant solid was filtered, washed with water and air dried. This solid was recrystallized from absolute ethyl alcohol to give 4.0 grams (7.5%) yield of a white solid that melts at 243°-244° C. Calculated for C17H12N2O3C, 68.6; H, 4.04; N, 9.5. Found: C, 69.8; H, 4.13; N, 9.59.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 2
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 3
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 4
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 5
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
Reactant of Route 6
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid

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